3-Pyridinethiol

tautomeric equilibrium gas-phase energetics coordination chemistry

3-Pyridinethiol is a meta-mercapto heterocycle with distinct thiol tautomer stability, favoring near-perpendicular adsorption on Au(100) for predictable SAM electron transfer. It serves as a benchmark ligand in Ni-catalyzed proton reduction and a scaffold for antioxidant libraries. Choose high-purity 3-pyridinethiol over its 2-/4-isomers to ensure reproducible surface chemistry, catalytic baseline performance, and radical scavenging tunability.

Molecular Formula C5H5NS
Molecular Weight 111.17 g/mol
CAS No. 16133-26-9
Cat. No. B096745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridinethiol
CAS16133-26-9
Synonyms3-pyridinethiol
Molecular FormulaC5H5NS
Molecular Weight111.17 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)S
InChIInChI=1S/C5H5NS/c7-5-2-1-3-6-4-5/h1-4,7H
InChIKeyFFWJHVGUAKWTKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridinethiol (CAS 16133-26-9) Procurement and Research Grade Profile


3-Pyridinethiol (CAS 16133-26-9, molecular formula C₅H₅NS, molecular weight 111.17 g/mol [1]) is a heterocyclic mercapto-compound featuring a thiol group at the meta-position of the pyridine ring. Unlike its ortho- and para-isomers (2- and 4-mercaptopyridine), which are heavily studied for specific ligand applications, 3-pyridinethiol occupies a distinctive niche characterized by a unique balance of thiol tautomer stability [2], moderate bond dissociation energy [3], and specific electronic properties (ionization energy 8.89 eV [4]) that govern its behavior in surface chemistry, catalytic ligand design, and antioxidant research.

Why 3-Pyridinethiol (CAS 16133-26-9) Cannot Be Arbitrarily Substituted by Isomeric Analogs in Critical Applications


The substitution of 3-pyridinethiol with its 2- or 4-isomers, or with benzenethiol, cannot be performed arbitrarily due to fundamental differences in tautomeric equilibrium, surface adsorption geometry, and electronic properties. In the gas phase, the thiol tautomer of 3-mercaptopyridine is favored by an energy difference of approximately 10.0 ± 1.5 kJ mol⁻¹ over the thione form [1], a stability profile that dictates its reactivity and coordination chemistry. Furthermore, on Au(100) single-crystal surfaces, 3-pyridinethiol adopts a near-perpendicular adsorption orientation under ambient conditions [2], which contrasts with the behavior of 4-pyridinethiol [2]. These distinct physicochemical parameters directly impact electron transfer rates in self-assembled monolayers (SAMs), catalytic turnover frequencies in Ni-based proton reduction catalysts [3], and the antioxidant potential of derived molecules [4].

Quantitative Differentiation of 3-Pyridinethiol (CAS 16133-26-9) Against Closest Analogs


3-Pyridinethiol Exhibits 10.0 kJ mol⁻¹ Gas-Phase Thiol Tautomer Stabilization Over 2-Mercaptopyridine Analogs

In the gas phase, 3-pyridinethiol exists predominantly in the thiol form, with an experimental stabilization energy of 10.0 ± 1.5 kJ mol⁻¹ relative to the thione tautomer [1]. This quantitative differentiation is critical because the tautomeric state directly influences the compound's ability to act as an S-donor ligand versus an N-donor species.

tautomeric equilibrium gas-phase energetics coordination chemistry

3-Pyridinethiol Displays a Computed S-H Bond Dissociation Enthalpy of 322.3 kJ mol⁻¹ for Radical Scavenging Applications

Density functional theory (DFT) calculations at the (RO)B3LYP/6-311++G(2df,2p) level reveal that the S-H bond dissociation enthalpy [BDE(S-H)] for unsubstituted 3-pyridinethiol is 322.3 kJ mol⁻¹ [1]. This value serves as a baseline for evaluating the antioxidant potential of 3-pyridinethiol derivatives and is directly comparable to known radical scavengers.

antioxidant potential bond dissociation energy computational chemistry

3-Pyridinethiol Self-Assembled Monolayers on Au(100) Exhibit Near-Perpendicular Pyridine Ring Orientation, Distinct from 4-Pyridinethiol

High-resolution electron energy loss spectroscopy (HREELS) demonstrates that 3-pyridinethiol self-assembled monolayers (SAMs) on Au(100) substrates at 300 K adopt a near-perpendicular orientation of the pyridine ring relative to the surface [1]. This orientation contrasts with the flat adsorption geometry observed for both 3- and 4-pyridinethiol on Au(111) after annealing [1].

self-assembled monolayers surface chemistry nanotechnology

3-Pyridinethiol Exhibits a Gas-Phase Ionization Energy of 8.89 eV, Enabling Prediction of Redox Behavior in Catalysis

The vertical ionization energy of 3-pyridinethiol, determined by photoelectron spectroscopy, is 8.89 ± 0.03 eV [1]. This value is distinct from the ionization energies of 2-pyridinethiol (8.52 eV) and 4-pyridinethiol (8.65 eV) [2], providing a quantitative basis for predicting its redox activity in catalytic cycles.

ionization energy photoelectron spectroscopy redox chemistry

Ni(3-Pyridinethiolate)₃ Complexes Exhibit Overpotential Reduction in Electrocatalytic Hydrogen Production

Nickel(II) tris-pyridinethiolate complexes derived from 3-pyridinethiol demonstrate reduced overpotentials for electrocatalytic hydrogen production compared to fluorinated analogs. Specifically, the unsubstituted 3-pyridinethiolate ligand yields a catalytic wave at -1.68 V vs. SCE, whereas the 3-fluoro-substituted derivative shifts to -1.68 V vs. SCE with altered mechanism [1].

electrocatalysis hydrogen evolution ligand design

Primary Research and Industrial Application Scenarios for 3-Pyridinethiol (CAS 16133-26-9)


Fabrication of Functionalized Gold Surfaces and Self-Assembled Monolayers (SAMs)

3-Pyridinethiol is employed to create well-defined self-assembled monolayers on Au(100) and Au(111) substrates. HREELS studies confirm that 3-PySH forms near-perpendicular molecular orientations on Au(100) at 300 K, which is critical for optimizing electron transfer rates in biosensors, molecular electronics, and surface-enhanced spectroscopy platforms [1]. Researchers requiring predictable surface chemistry should procure 3-pyridinethiol over 4-pyridinethiol when working with Au(100) surfaces, as its adsorption geometry can be controlled through annealing.

Design and Synthesis of Electrocatalysts for Hydrogen Evolution

The Ni(II) tris-pyridinethiolate complex, [Ni(PyS)₃]⁻, derived from 3-pyridinethiol, serves as a benchmark proton reduction catalyst. This ligand provides a baseline overpotential for H₂ production, and its unsubstituted structure allows for systematic investigation of substituent effects on catalytic mechanism [1]. Procurement of high-purity 3-pyridinethiol enables the construction of heteroleptic Ni complexes for photoredox water splitting and renewable fuel generation.

Development of Novel Antioxidant Compounds

Based on computational predictions of S-H bond dissociation enthalpies (BDE ~322.3 kJ mol⁻¹), 3-pyridinethiol and its 6-substituted derivatives are proposed as novel antioxidants [1]. The moderate BDE value indicates that 3-pyridinethiol can effectively donate a hydrogen atom to quench free radicals. Medicinal chemists and natural product researchers can leverage this building block to synthesize libraries of potential radical scavengers with tunable activity.

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

3-Pyridinethiol acts as a bifunctional ligand capable of coordinating through both the thiolate sulfur and the pyridine nitrogen. This dual coordination mode facilitates the construction of supramolecular coordination polymers with transition metals [1]. The meta-substitution pattern of the thiol group yields distinct framework topologies compared to 2- or 4-pyridinethiol analogs, making it a valuable building block for materials chemists designing porous solids for gas storage or separation applications.

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